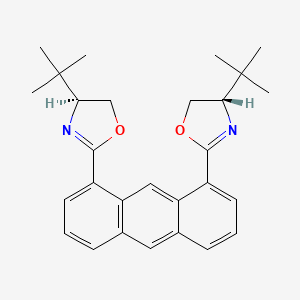![molecular formula C6H3BrFN3 B13136139 2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B13136139.png)
2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate is then subjected to halogenation reactions under phase transfer catalysis conditions to introduce the fluorine atom . The reaction conditions often involve the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and tetrabutylammonium bromide (t-BAB) as a phase transfer catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The imidazo[4,5-b]pyridine core can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation can produce imidazo[4,5-b]pyridine N-oxides.
科学的研究の応用
2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to purines and its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules that can be used to probe biological pathways and mechanisms.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and thereby influencing various biological pathways . For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses .
類似化合物との比較
2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
2-Chloro-5-fluoro-3H-imidazo[4,5-b]pyridine: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and interactions with biological targets.
2,6-Disubstituted Imidazo[4,5-b]pyridines: These compounds have different substituents at the 2 and 6 positions, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and reactivity compared to other similar compounds.
特性
分子式 |
C6H3BrFN3 |
|---|---|
分子量 |
216.01 g/mol |
IUPAC名 |
2-bromo-5-fluoro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3BrFN3/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H,(H,9,10,11) |
InChIキー |
NIBGPEZYGRFRRZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1NC(=N2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



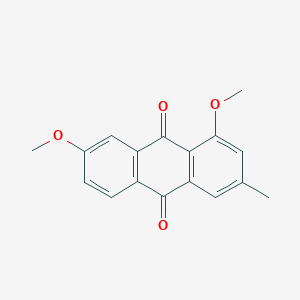


![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)

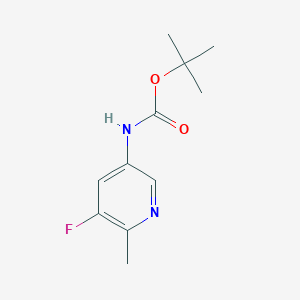
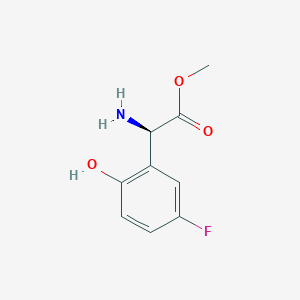

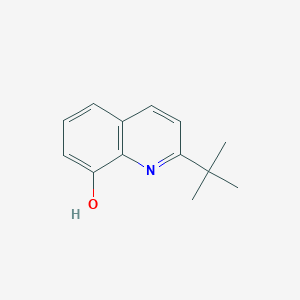
![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)


